Propanamide Linker vs. Acetamide Linker: Binding Impact in Quinazolinone Scaffolds
In a structural biology study of quinazolinone-based ARTD3 inhibitors, the ethylene (propanamide) linker was essential for maintaining binding affinity; alterations to the linker length or composition (including the acetamide variant) were found to be detrimental [1]. This indicates that the propanamide linker present in the target compound is a non-substitutable structural feature for target engagement within this chemotype.
| Evidence Dimension | Binding affinity (qualitative assessment of linker modifications) |
|---|---|
| Target Compound Data | Ethylene linker (propanamide) retained inhibitory potency |
| Comparator Or Baseline | Modified linkers (including acetamide) resulted in detrimental binding |
| Quantified Difference | Not numerically reported; reported qualitatively as 'detrimental to binding' |
| Conditions | ARTD3 (PARP3) inhibition assay; X-ray crystallography; racemic compound series |
Why This Matters
This class-level evidence warns that replacing the propanamide linker with a shorter acetamide linker—a common generic substitution—is likely to abolish target binding, directly impacting assay reproducibility and hit validation campaigns.
- [1] CIPDB Database: 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide; Changes to the ethylene linker were detrimental to binding. ChemYang CCB. View Source
